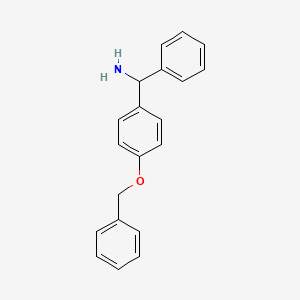

(4-(Benzyloxy)phenyl)(phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14,20H,15,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAADRGSMSQTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Phenyl Phenyl Methanamine

Precursor Synthesis and Functional Group Interconversions

The synthesis of (4-(Benzyloxy)phenyl)(phenyl)methanamine relies heavily on the availability of appropriately substituted precursors. The key intermediates include substituted benzophenones, benzhydrols, and benzhydryl halides.

A central precursor for many synthetic routes is 4-benzyloxybenzophenone (B1267962). This intermediate can be synthesized through several established methods. One common approach is the Williamson ether synthesis, where 4-hydroxybenzophenone (B119663) is deprotonated with a suitable base, such as potassium carbonate, and subsequently alkylated with benzyl (B1604629) bromide. Another viable method is the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, followed by demethylation to 4-hydroxybenzophenone and subsequent benzylation.

Preparation of Substituted Benzhydryl Halides

For synthetic strategies involving nucleophilic substitution, the corresponding benzhydryl halide, (4-(benzyloxy)phenyl)(phenyl)methyl halide, is a required precursor. These halides are typically prepared from the corresponding alcohol, (4-(benzyloxy)phenyl)(phenyl)methanol. The synthesis of this alcohol is achieved through the reduction of 4-benzyloxybenzophenone, often using a mild reducing agent like sodium borohydride (B1222165) to avoid cleavage of the benzyl ether.

Once the benzhydrol is obtained, it can be converted to the benzhydryl halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloride or bromide. Zinc halide-mediated additions of benzhydryl halides to other molecules have been described, indicating their utility as reactive intermediates in carbon-carbon bond formation. rsc.orgrsc.orgresearchgate.net

Synthesis of Intermediate Benzyl Ethers

The benzyloxy moiety is a key functional group in the target molecule. Its introduction is typically achieved early in the synthetic sequence. As mentioned, the reaction of 4-hydroxybenzophenone with a benzyl halide in the presence of a base is a standard procedure for forming the required benzyl ether intermediate, 4-benzyloxybenzophenone. nih.gov This approach is widely used due to the commercial availability of the starting materials and the generally high yields of the etherification reaction. A synthesis for a related compound, 4'-benzyloxy-2-aminobenzophenone, involves the reaction of N-methoxy-N-methyl anthranilic acid amide with 4-benzyloxy-bromobenzene. prepchem.com

Reductive Amination Strategies

Reductive amination is one of the most versatile and widely employed methods for the synthesis of amines, including this compound. This two-step, one-pot process involves the reaction of a ketone with an amine source to form an imine intermediate, which is subsequently reduced to the target amine. masterorganicchemistry.comyoutube.com The ketone precursor in this case is 4-benzyloxybenzophenone.

The initial step is the formation of the (4-(benzyloxy)phenyl)(phenyl)methanimine intermediate. This is typically achieved by reacting 4-benzyloxybenzophenone with ammonia (B1221849), often in an alcoholic solvent and sometimes with a dehydrating agent or under conditions that remove water to drive the equilibrium towards imine formation. wikipedia.orgresearchgate.net Benzophenone (B1666685) imine itself can be used as an ammonia equivalent in certain coupling reactions. chemicalbook.com

Catalytic Hydrogenation Approaches for Imines

Once the imine is formed, it can be reduced to the amine via catalytic hydrogenation. acsgcipr.org This method involves treating the imine with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a pressurized atmosphere of hydrogen. While catalytic hydrogenation is an effective method, care must be taken with the benzyloxy group, which can be susceptible to hydrogenolysis (cleavage) under certain conditions, particularly with palladium catalysts. researchgate.net Specialized catalysts, such as certain iridium complexes, have been investigated for the homogeneous hydrogenation of imines. nih.gov

| Catalyst | Pressure (H₂) | Solvent | Temperature | Observations |

| Pd/C | Atmospheric to high pressure | Ethanol (B145695), Methanol (B129727) | Room Temp. | Potential for debenzylation |

| Raney Ni | High pressure | Ethanol | Elevated Temp. | Effective for imine reduction |

| PtO₂ (Adams' catalyst) | 1-4 atm | Acetic Acid, Ethanol | Room Temp. | Generally effective |

| Iridium Complexes | Mild conditions | THF | Room Temp. | Used in homogeneous catalysis nih.gov |

Chemical Reduction of Imines with Hydride Reagents

A more common and often more convenient method for the reduction of the imine intermediate involves the use of chemical hydride reagents. thieme-connect.comresearchgate.net These reagents offer excellent yields and can often be used under mild, non-pressurized conditions.

Sodium borohydride (NaBH₄) is a frequently used reagent for this transformation. vedantu.comdss.go.th It is a mild reducing agent that is highly effective for reducing imines to amines in the presence of other functional groups. thieme-connect.com The reaction is typically performed in an alcoholic solvent such as methanol or ethanol at room temperature. dss.go.thresearchgate.net Other complex metal hydrides like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred due to its greater functional group tolerance and safer handling. youtube.com

| Reagent | Solvent | Temperature | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | Mild, selective for imines over many other groups, widely used. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Room Temp. (mildly acidic pH) | Selective for imines in the presence of ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Room Temp. | Mild and effective for one-pot reductive aminations. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp. | Very powerful, less selective, reduces many other functional groups. |

Nucleophilic Substitution Reactions on Benzhydryl Substrates

An alternative synthetic route involves the direct displacement of a leaving group on a benzhydryl substrate by a nitrogen nucleophile. libretexts.org In this approach, a precursor such as (4-(benzyloxy)phenyl)(phenyl)methyl chloride or bromide is reacted with ammonia.

The reaction is a nucleophilic substitution, where the lone pair of electrons on the ammonia molecule attacks the electrophilic carbon atom of the benzhydryl halide, displacing the halide ion. chemguide.co.ukyoutube.com This reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol, often in a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk

A significant drawback of this method is the potential for over-alkylation. The product, this compound, is itself a nucleophile and can react with the starting benzhydryl halide to form the corresponding secondary amine. This secondary amine can react further to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. ucalgary.ca To minimize these side reactions and favor the formation of the primary amine, a large excess of ammonia is typically used. ucalgary.casavemyexams.com

Direct Amination of Benzhydryl Halides

A straightforward and traditional approach to synthesizing diarylmethylamines is the direct amination of a corresponding benzhydryl halide. This nucleophilic substitution reaction involves the displacement of a halide ion from the benzhydryl scaffold by an amine. In the context of synthesizing this compound, this would typically involve the reaction of a benzhydryl halide with an appropriate amine or ammonia source.

The general reaction is as follows:

Reactants: A substituted benzhydryl halide (e.g., (4-(benzyloxy)phenyl)(phenyl)methyl chloride) and an amine (e.g., ammonia or a primary amine).

Conditions: The reaction is typically carried out in a suitable solvent, and a base may be required to neutralize the hydrohalic acid byproduct.

While conceptually simple, this method can be limited by side reactions, such as elimination and over-alkylation, which can lead to the formation of secondary and tertiary amines. The choice of solvent and reaction temperature is critical to maximizing the yield of the desired primary amine.

Table 1: Key Parameters in Direct Amination of Benzhydryl Halides

| Parameter | Description | Potential Impact on Synthesis |

| Halide Leaving Group | The nature of the halide (Cl, Br, I) affects the reactivity of the benzhydryl halide. | Iodides are generally more reactive than bromides, which are more reactive than chlorides, influencing reaction rates. |

| Amine Nucleophile | The choice of amine (e.g., ammonia, primary amine) determines the final product. | The use of a large excess of ammonia can favor the formation of the primary amine and reduce over-alkylation. |

| Solvent | The solvent can influence the reaction rate and selectivity. | Polar aprotic solvents are often employed to facilitate the nucleophilic substitution. |

| Base | A base is often used to scavenge the acid byproduct. | The choice of base can affect the reaction equilibrium and prevent protonation of the amine nucleophile. |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org While traditionally used for coupling aryl halides with amines, analogous strategies can be envisioned for the synthesis of diarylmethylamines.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: numberanalytics.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst. numberanalytics.com

For the synthesis of this compound, a Buchwald-Hartwig type approach could potentially involve the coupling of an appropriate aryl halide with a benzhydrylamine derivative or, more creatively, the coupling of a benzhydryl halide with an aniline (B41778) derivative. The development of specialized ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org

Table 2: Components of a Buchwald-Hartwig Amination Reaction

| Component | Role in the Catalytic Cycle | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. | BINAP, DPPF, bulky biarylphosphines wikipedia.org |

| Base | Promotes the deprotonation of the amine and facilitates the formation of the active catalyst. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Aryl Halide/Triflate | The electrophilic coupling partner. | Aryl bromides, chlorides, iodides, and triflates |

| Amine | The nucleophilic coupling partner. | Primary and secondary amines |

Chiral Synthesis Approaches for Enantiopure this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. numberanalytics.comwikipedia.org Several strategies have been developed to achieve the asymmetric synthesis of amines like this compound.

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination is a highly efficient method for the synthesis of chiral amines from prochiral ketones or aldehydes. researchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then asymmetrically reduced to the desired chiral amine using a chiral catalyst and a reducing agent. researchgate.net

For the synthesis of enantiopure this compound, this would involve the reaction of 4-(benzyloxy)benzophenone with an ammonia source, followed by asymmetric reduction of the resulting imine. The success of this approach hinges on the use of a highly effective chiral catalyst, often based on transition metals like iridium or ruthenium, in combination with chiral ligands. researchgate.net

Use of Chiral Auxiliaries in Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org This strategy is widely used in asymmetric synthesis. numberanalytics.comsigmaaldrich.com

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to either the amine or the carbonyl precursor. For instance, a prochiral imine derived from 4-(benzyloxy)benzophenone could be reacted with a chiral nucleophile, or a chiral amine auxiliary could be used to direct the addition of a phenyl group to a 4-(benzyloxy)benzaldehyde (B125253) derivative. Popular chiral auxiliaries include those derived from amino alcohols, such as Evans' oxazolidinones and Ellman's sulfinamides. osi.lv

Enantioselective Catalysis in Amination Reactions

Enantioselective catalysis provides a more atom-economical approach to chiral amine synthesis compared to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Various catalytic systems have been developed for enantioselective amination reactions. These include transition metal catalysts with chiral ligands, organocatalysts, and biocatalysts. For the synthesis of this compound, an enantioselective catalytic approach might involve the asymmetric addition of an amine to a double bond or the asymmetric reduction of an imine, as discussed in the context of asymmetric reductive amination. The development of novel and highly selective chiral catalysts is an active area of research.

Table 3: Comparison of Chiral Synthesis Approaches

| Approach | Principle | Advantages | Disadvantages |

| Asymmetric Reductive Amination | In-situ formation and asymmetric reduction of an imine. researchgate.net | High efficiency, one-pot procedure. researchgate.net | Requires a highly effective and often expensive chiral catalyst. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Generally reliable and predictable stereochemical outcomes. wikipedia.org | Requires additional steps for attachment and removal of the auxiliary, leading to lower overall yield. |

| Enantioselective Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High atom economy, potential for large-scale synthesis. | Catalyst development can be challenging and expensive. |

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. wjpmr.com The application of green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to reduce waste. walisongo.ac.id

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. wjpmr.com

For the synthesis of this compound, applying these principles could involve developing a catalytic, solvent-free, or one-pot reaction. For instance, a solid-phase synthesis or a reaction in an aqueous medium would represent a significant step towards a greener process. The use of biocatalysts, such as enzymes, can also offer a highly selective and environmentally benign alternative to traditional chemical methods.

Table 4: Application of Green Chemistry Principles to Amine Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Choosing reactions like reductive amination over methods that generate stoichiometric byproducts. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Design for Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Catalysis | Employing catalytic methods like Buchwald-Hartwig amination or asymmetric reductive amination. |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, and its application to the synthesis of this compound is a subject of ongoing research. One promising route for the formation of this and similar amines is through reductive amination. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.

While direct literature on the solvent-free synthesis of this compound is not extensively detailed, analogous solvent-free reductive aminations of various aldehydes and ketones have been successfully demonstrated. For instance, a one-pot solvent-free reductive amination of aldehydes has been achieved using a solidified amine, showcasing the feasibility of conducting such reactions without a traditional solvent medium. In a typical procedure, an aldehyde is mixed directly with the amine, and the resulting imine is reduced in the presence of a catalyst. This approach not only simplifies the reaction setup and workup but also significantly reduces the generation of solvent waste.

Another approach to solvent-free synthesis involves the use of microwave irradiation. For example, the synthesis of (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, a related imine, has been accomplished using microwave heating in the absence of a solvent. hpu2.edu.vn This method offers rapid reaction times and high yields, further highlighting the potential of solvent-free techniques in the synthesis of derivatives of 4-benzyloxyaniline.

The table below summarizes representative conditions for solvent-free amination reactions, which could be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| 4-(Dimethylamino)-benzaldehyde | Solidified Amine | PtO2, Pt/C, or Pd/C | 60°C, 1 hr, then H2 (1 atm), 17h | Secondary Amine | rsc.org |

| 4-Aminophenol | Salicylaldehyde | None | Microwave, 60°C, 8 min | α-(4-hydroxyphenylimino)-o-cresol | hpu2.edu.vn |

Catalyst Recycling and Sustainability

The development of recoverable and reusable catalysts is a critical aspect of sustainable chemical synthesis. For the production of this compound via reductive amination, heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which allows for their recycling and reuse over multiple reaction cycles.

Research into recyclable catalysts for reductive aminations has explored various materials. For example, a recyclable iron-based Lewis catalyst, Aquivion-Fe, has been effectively used to promote imine formation in a one-pot reductive amination of aldehydes and ketones. researchgate.net This catalyst can be easily recovered and reused without a significant loss of activity. Similarly, palladium nanoparticles supported on carbon (Pd/C) have been employed in reductive amination reactions and can be recovered through filtration. researchgate.net

| Catalyst | Reaction | Solvent | Number of Cycles | Final Yield | Reference |

| Aquivion-Fe | Reductive Amination | Cyclopentyl methyl ether/Methanol | Not Specified | High | researchgate.net |

| Pd/C | Reductive Amination | Micellar solution | Not Specified | High | researchgate.net |

| Fe3O4@SiO2-TCT-GA-Cu(II) | Synthesis of 5-phenyl 1H-tetrazole | Water | 7 | ~85% | researchgate.net |

The synthesis of this compound can be approached through the reductive amination of 4-(benzyloxy)benzaldehyde with aniline or the reaction of benzaldehyde (B42025) with 4-benzyloxyaniline. The principles of solvent-free reactions and catalyst recycling demonstrated in related syntheses provide a strong foundation for developing greener and more sustainable manufacturing processes for this compound.

Reactivity and Reaction Mechanisms of 4 Benzyloxy Phenyl Phenyl Methanamine

Protonation and Basicity Studies

The basicity of (4-(Benzyloxy)phenyl)(phenyl)methanamine is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine group. As a base, it can accept a proton (H⁺) from an acid to form the corresponding ammonium (B1175870) salt. The equilibrium of this protonation reaction is fundamental to its behavior in acidic media.

Nucleophilic Properties of the Amine Moiety

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling it to participate in a variety of bond-forming reactions, including acylations, alkylations, and arylations.

Acylation Reactions

This compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, and after deprotonation, the corresponding amide is formed. These reactions are typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl).

Table 1: Typical Conditions for Acylation of Primary Amines

| Acylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine (B128534) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| Acid Anhydride (e.g., Acetic Anhydride) | Pyridine, Sodium Acetate | DCM, THF, Water (for some anhydrides) | Room Temperature to Reflux |

Alkylation Reactions

The amine moiety can act as a nucleophile in reactions with alkyl halides (e.g., alkyl bromides or iodides) in a process known as N-alkylation. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine.

Table 2: General Conditions for N-Alkylation of Primary Amines

| Alkylating Agent | Base (Optional) | Solvent | Key Consideration |

|---|---|---|---|

| Alkyl Halide (R-X) | K₂CO₃, NaHCO₃, or excess amine | Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol (B145695) | Use of excess primary amine to favor mono-alkylation. |

Arylation Reactions

The introduction of an aryl group onto the nitrogen atom can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacs.orgopenochem.orglibretexts.org This powerful method allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide (e.g., aryl bromide) or triflate.

The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido-palladium complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the N-arylated product and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Arylating Agent | Palladium Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-110 °C |

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for phenols in organic synthesis. Its removal is a key transformation, often performed in the final stages of a synthetic sequence.

Hydrogenolytic Deprotection Strategies

The most common method for cleaving the benzyl (B1604629) ether linkage in this compound is catalytic hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyl ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govresearchgate.net The reaction yields 4-((amino(phenyl)methyl))phenol and toluene as a byproduct.

This transformation is generally clean and high-yielding. An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, transfers hydrogen to the substrate in the presence of the palladium catalyst. lookchem.commdma.ch CTH offers a practical advantage as it does not require specialized high-pressure hydrogenation equipment.

Table 4: Common Conditions for Hydrogenolytic Debenzylation

| Method | Catalyst | Hydrogen Source | Solvent | Temperature |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm to high pressure) | Ethanol, Methanol (B129727), Ethyl Acetate | Room Temperature |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate, 1,4-Cyclohexadiene | Methanol, Ethanol | Room Temperature to Reflux |

Oxidative Cleavage Reactions

The structure of this compound features several sites susceptible to oxidative cleavage, notably the benzylic carbon-nitrogen (C-N) bond of the amine and the benzylic carbon-oxygen (C-O) bond of the ether linkage. The specific products formed depend on the reagents and conditions employed.

The primary amine group, being at a benzylic position (a carbon atom attached to both a nitrogen and a phenyl group), is a key reaction center. Electrochemical methods have been developed for the selective oxidative cleavage of such C–N bonds in benzylamine (B48309) derivatives. mdpi.com This approach is considered a green chemistry alternative as it can proceed without the need for metal catalysts or external chemical oxidants, utilizing water as the oxygen source. mdpi.com

The proposed mechanism for this electrochemical cleavage involves a single-electron oxidation of the amine at the anode to generate a nitrogen radical cation. mdpi.com This intermediate can then undergo deprotonation and rearrangement, leading to the formation of a benzyl-carbocation. mdpi.com Subsequent capture of this carbocation by a water molecule and dissociation of the amine group yields the corresponding carbonyl compound, in this case, 4-(benzyloxy)benzophenone. mdpi.com

Separately, the benzyloxy group (-OCH₂Ph) is also a site for potential oxidative cleavage. Benzyl ethers are commonly used as protecting groups in organic synthesis precisely because they can be cleaved under specific oxidative (or reductive) conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to cleave benzyl ethers, particularly those activated by electron-donating groups on the aromatic ring. This process typically involves the formation of a carbocation at the benzylic carbon of the ether, which is then trapped by a nucleophile.

Reactions Involving Aromatic Rings (Electrophilic Aromatic Substitution)

The target molecule contains three distinct aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the electronic effects (inductive and resonance) of the substituents attached to each ring. libretexts.org

Ring A (Phenyl group): This is an unsubstituted phenyl ring directly attached to the chiral methanamine carbon. It will undergo electrophilic substitution typical of benzene (B151609), though its reactivity may be slightly influenced by the large alkyl substituent.

Ring B (4-substituted phenyl group): This ring is part of the 4-(benzyloxy)phenyl moiety and is polysubstituted. It has a benzyloxy group (-OCH₂Ph) and a diphenylmethanamine group (-CH(Ph)NH₂) attached in a para relationship. The oxygen atom of the ether makes the benzyloxy group a strong activating, ortho, para-directing group due to resonance electron donation. libretexts.org Similarly, the secondary alkyl amine group is also activating and ortho, para-directing. Since these two powerful activating groups are para to each other, incoming electrophiles will be directed to the positions ortho to either the ether or the amine-bearing carbon. This makes Ring B the most activated and nucleophilic of the three rings.

Ring C (Benzyl group phenyl): This phenyl ring is part of the benzyloxy substituent. It is attached to an -OCH₂- group, which is weakly activating and directs electrophilic attack to the ortho and para positions. libretexts.org

Common EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃ or RCOCl/AlCl₃) would proceed preferentially on Ring B due to its enhanced activation.

| Aromatic Ring | Key Substituent(s) | Activating/Deactivating Effect | Predicted Major Product Position(s) |

|---|---|---|---|

| Ring A (Phenyl) | -CH(NH₂)(C₆H₄OCH₂Ph) | Weakly Activating | ortho, para |

| Ring B (4-(Benzyloxy)phenyl) | -OCH₂Ph and -CH(Ph)NH₂ | Strongly Activating | Positions ortho to the -OCH₂Ph group |

| Ring C (Benzyl) | -CH₂O- | Weakly Activating | ortho, para |

Formation of Imines and Related Derivatives

As a primary amine, this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a condensation, involving the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by azeotropic distillation.

The mechanism for imine formation under acidic conditions is well-established. masterorganicchemistry.com It proceeds through the following key steps:

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair of electrons on the nitrogen assists in the departure of the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen to yield the final, neutral imine product.

Studies on the closely related benzhydrylamine show that it reacts more readily with aldehydes than with ketones, a difference attributed to the greater steric hindrance around the carbonyl group of ketones. researchgate.net

| Carbonyl Compound | Typical Catalyst | Solvent | Conditions to Promote Reaction |

|---|---|---|---|

| Aldehydes (e.g., Benzaldehyde) | Acid (e.g., p-TsOH, Acetic Acid) | Toluene, Dichloromethane | Removal of water (Dean-Stark trap), moderate heat |

| Ketones (e.g., Acetophenone) | Acid (e.g., p-TsOH) | Toluene | More forcing conditions (higher temperature, longer reaction time) compared to aldehydes researchgate.net |

Stereoselective Transformations of this compound

The carbon atom bonded to the nitrogen and the two distinct aryl groups is a stereocenter, meaning this compound is a chiral molecule and can exist as a pair of enantiomers. This chirality is central to its application in stereoselective synthesis.

While transformations performed on the molecule can be stereoselective, its most prominent role in this context is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered. sigmaaldrich.com

When a chiral molecule like this compound reacts to create a new stereocenter, the two possible products are diastereomers. Due to the steric and electronic influence of the existing stereocenter, one diastereomer is often formed in excess over the other. For example, if the imine formed from this chiral amine were to be attacked by a nucleophile at the imine carbon, the chiral information from the amine portion would direct the nucleophile to one face of the C=N double bond preferentially, leading to a diastereomeric excess of one of the resulting secondary amine products. Multi-component reactions, such as the Petasis reaction, can exhibit high levels of diastereoselectivity that are influenced by the stereochemistry of the amine component. nih.gov

The primary role of chiral amines like the title compound in enantioselective synthesis is often as a chiral auxiliary or a resolving agent. tcichemicals.com For instance, a common strategy involves reacting the chiral amine with a prochiral ketone to form a chiral imine intermediate. The subsequent reaction, such as reduction or alkylation of this imine, is guided by the auxiliary, leading to the formation of a new chiral amine with high enantioselectivity. google.com

A plausible synthetic sequence analogous to established methods would be: google.com

Condensation of enantiomerically pure (R)- or (S)-(4-(Benzyloxy)phenyl)(phenyl)methanamine with a prochiral ketone (e.g., p-methoxyphenylacetone) to form a chiral imine.

Diastereoselective reduction of the imine C=N bond (e.g., via catalytic hydrogenation). The bulky diphenylmethane (B89790) portion of the auxiliary sterically blocks one face of the imine, forcing the hydride to add from the less hindered face.

Cleavage of the N-C bond of the auxiliary (e.g., by hydrogenolysis) to release the newly formed, enantiomerically enriched primary amine and recover the chiral auxiliary.

This strategy effectively transfers the chiral information from the auxiliary to the product.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound has been found. Therefore, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and absolute configuration based on experimental crystallographic data, cannot be provided at this time.

While general principles of crystal engineering and intermolecular forces can be hypothesized, the precise arrangement of molecules in the crystalline lattice, which is determined by a combination of factors such as hydrogen bonding, van der Waals forces, and π-π stacking, remains undetermined without experimental data.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and specific intermolecular interactions for this compound is not available in the absence of X-ray crystallographic studies. A hypothetical analysis would suggest the potential for N-H···N or N-H···O hydrogen bonds involving the primary amine and the ether oxygen, as well as various C-H···π interactions. However, the actual packing motif and the dominant intermolecular forces can only be confirmed through experimental structure determination.

Absolute Configuration Determination

The determination of the absolute configuration of a chiral compound via X-ray crystallography, typically using anomalous dispersion effects (e.g., the Flack parameter), is contingent upon the successful growth of a suitable single crystal and subsequent diffraction analysis. As no such study has been reported for the enantiomers of this compound, their absolute configurations have not been experimentally determined by this method.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

A thorough review of the scientific literature did not yield any published circular dichroism (CD) spectroscopy data for the chiral enantiomers of this compound. CD spectroscopy is a powerful technique for studying chiral molecules, providing information about their secondary structure and absolute configuration. In the absence of experimental CD spectra, a discussion of the chiroptical properties of this specific compound cannot be presented.

Research Findings on Diphenylmethylamine Derivatives

Applications in Medicinal Chemistry

The diphenylmethylamine scaffold is a key structural feature in a number of pharmacologically active compounds. Researchers have designed and synthesized series of diphenylmethylamine derivatives and evaluated their biological activities. For example, a study on novel diphenylmethylamine derivatives demonstrated their potential as Akt1 inhibitors, which could have applications in cancer therapy. nih.gov Other research has explored the antimicrobial and antifungal properties of various substituted diphenylamine (B1679370) derivatives. The versatility of the diphenylmethylamine scaffold allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformer Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This results in the most stable, or ground-state, structure. For a flexible molecule like (4-(Benzyloxy)phenyl)(phenyl)methanamine, which contains several rotatable bonds, multiple low-energy conformations (conformers) may exist. A conformer analysis would typically involve a systematic search of the conformational space to identify the most stable structures and their relative energies. However, specific optimized coordinates, bond lengths, bond angles, and dihedral angles for this compound derived from DFT calculations are not available in published literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. An analysis for this compound would involve calculating the energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO – EHOMO). This data provides insights into the molecule's chemical reactivity and electronic properties. Unfortunately, specific energy values and visualization of these orbitals for the title compound are not documented.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching, bending, or twisting. This analysis is crucial for interpreting experimental spectra and confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). A detailed assignment of the vibrational modes for this compound has not been reported.

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, Coupled Cluster), can offer very high accuracy for electronic structure calculations. While they are computationally more demanding than DFT, they are valuable for benchmarking other methods and for systems where DFT may not be sufficiently accurate. There is no evidence in the scientific literature of ab initio studies being conducted specifically on this compound.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and flexibility of a molecule in various environments (e.g., in a solvent or at a specific temperature).

Conformational Landscape Exploration

For a flexible molecule, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. This provides a dynamic picture of the molecule's behavior, which is essential for understanding its interactions with other molecules, such as in biological systems. A study on this compound would map out the accessible conformations and the energy barriers between them, but no such simulation results have been published.

Intermolecular Interaction Dynamics

The biological activity and physicochemical properties of a molecule are intrinsically linked to its non-covalent interactions with its environment. For "this compound," several types of intermolecular forces are at play, primarily governed by its constituent functional groups: the amine, the phenyl rings, and the benzyloxy ether linkage. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are instrumental in characterizing these interactions.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor. Theoretical studies on similar amine-containing molecules, such as amine-borane adducts, have shown that N-H···X hydrogen bonds (where X is a hydrogen bond acceptor) are crucial for molecular recognition and complex stability. In the context of "this compound," the nitrogen atom's lone pair can accept a hydrogen bond, while the N-H protons can donate to an acceptor. The strength and geometry of these bonds can be computationally modeled. For instance, studies on hydrogen bonding between amides and methanol (B129727) reveal that the interaction between the carbonyl oxygen (analogous to the ether oxygen in our subject compound) and the hydroxyl group is a dominant stabilizing force. mdpi.com

π-π Stacking: The presence of three phenyl rings in "this compound" suggests that π-π stacking interactions will significantly influence its aggregation and binding to aromatic residues in biological targets. Computational investigations of benzene (B151609) derivatives have elucidated various preferred geometries for π-π stacking, including face-to-face, T-shaped, and parallel-displaced arrangements. researchgate.netbanglajol.info The interaction energy of these configurations is dependent on the nature and position of substituents on the aromatic rings. For benzyloxy-phenyl systems, the electron-donating nature of the benzyloxy group can modulate the quadrupole moment of the phenyl ring, thereby influencing the strength and geometry of stacking interactions. nih.gov

Computational studies on analogous systems often employ methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the total interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed picture of the forces governing intermolecular associations.

A hypothetical breakdown of intermolecular interaction energies for a dimer of a related diarylmethanamine, based on data from analogous systems, is presented in the interactive table below.

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatics | -5.2 |

| Exchange Repulsion | +8.5 |

| Induction | -1.8 |

| Dispersion | -12.3 |

| Total Interaction Energy | -10.8 |

Note: This data is illustrative and based on computational studies of analogous aromatic and amine-containing molecules.

Reaction Mechanism Pathway Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For "this compound," reactions involving the amine nucleophile and the cleavage of the benzylic C-N or C-O bonds are of particular interest.

A key aspect of understanding reaction kinetics is the identification of the transition state (TS), the highest energy point along the reaction coordinate. Computational methods, such as DFT, are routinely used to locate these saddle points on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical parameter in determining the reaction rate.

For instance, the alkylation of the amine group of "this compound" with an alkyl halide would likely proceed through an SN2 mechanism. Computational studies on the SN2 reaction of benzyl (B1604629) halides with amines have shown that the energy barrier is sensitive to the nature of the nucleophile, the electrophile, and the solvent. nih.govmasterorganicchemistry.com A hypothetical reaction energy profile for the N-methylation of a generic benzylamine (B48309) is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants (Benzylamine + CH3I) | 0.0 |

| Transition State | +25.4 |

| Products (N-methylbenzylamine + HI) | -15.8 |

Note: This data is illustrative and based on computational studies of analogous SN2 reactions.

Similarly, the N-debenzylation of benzylamines, a common deprotection strategy in organic synthesis, has been studied computationally. nih.gov These studies reveal the involvement of oxidative pathways and the nature of the intermediates and transition states involved.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS indeed connects the desired reactants and products. nih.govresearchgate.netscm.commissouri.edu An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. This provides a clear depiction of the reaction pathway and ensures the correct assignment of the transition state. For a hypothetical SN2 reaction, the IRC profile would show a smooth progression from the reactant complex, through the pentacoordinate transition state, to the product complex.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For analogues of "this compound," QSAR can be a valuable tool for predicting the activity of new derivatives and for understanding the structural features that are important for their biological function.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that relates the calculated descriptors to the biological activity. The model is then validated using various statistical techniques.

QSAR studies on diarylaniline analogues as anti-HIV-1 agents have demonstrated the importance of topological and physicochemical descriptors in predicting activity. chemmethod.comchemmethod.com Similarly, QSAR models for benzyloxy-substituted chalcones as monoamine oxidase B inhibitors have highlighted the role of steric and electronic properties in determining inhibitory potency. nih.gov

A hypothetical QSAR model for a series of diarylmethanamine analogues might yield an equation like:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + 3.0

This equation suggests that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. The coefficients in the equation quantify the relative importance of each descriptor.

Derivatives and Analogues of 4 Benzyloxy Phenyl Phenyl Methanamine

Synthesis of Substituted Benzyl (B1604629) and Phenyl Analogues

The core structure of (4-(Benzyloxy)phenyl)(phenyl)methanamine lends itself to a variety of synthetic modifications on both of its phenyl rings. A primary and highly versatile method for the synthesis of these analogues is reductive amination. nih.govkcl.ac.uk This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with a substituted aniline (B41778) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.

By strategically selecting the starting materials, a wide range of analogues can be accessed. For instance, substitutions on the phenyl ring can be introduced by using a substituted benzaldehyde with 4-(benzyloxy)aniline (B124853). Conversely, modifications on the benzyloxy-substituted ring can be achieved by reacting benzaldehyde with a substituted 4-(benzyloxy)aniline. The reduction of the imine can be accomplished using various reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. rsc.org

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of Substituted Analogues via Reductive Amination

Image of a chemical reaction showing a substituted benzaldehyde reacting with a substituted 4-benzyloxyaniline to form a substituted this compound analogue.

The following table illustrates the diversity of analogues that can be synthesized using this method, by varying the substituents on either the benzaldehyde or the aniline precursor.

| Precursor 1 (Aldehyde) | Precursor 2 (Aniline) | Resulting Analogue Substituent (R¹) | Resulting Analogue Substituent (R²) |

| Benzaldehyde | 4-(Benzyloxy)-3-chloroaniline | H | 3-Chloro |

| 4-Methoxybenzaldehyde | 4-(Benzyloxy)aniline | 4-Methoxy | H |

| Benzaldehyde | 4-(4-Fluorobenzyloxy)aniline | H | 4'-Fluoro |

| 3-Nitrobenzaldehyde | 4-(Benzyloxy)aniline | 3-Nitro | H |

Modifications at the Amine Nitrogen

The secondary amine nitrogen in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, including amides, sulfonamides, carbamates, and ureas.

Amide and Sulfonamide Derivatives

Amide derivatives are readily synthesized by the acylation of the parent amine. This can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid byproduct. nih.govresearchgate.net Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org

Similarly, sulfonamide derivatives can be prepared by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. nih.gov These reactions are generally high-yielding and provide stable products.

Table 2: Examples of Amide and Sulfonamide Derivatives

| Reagent | Derivative Type | Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-((4-(Benzyloxy)phenyl)(phenyl)methyl)acetamide |

| Benzoyl Chloride | Amide | N-((4-(Benzyloxy)phenyl)(phenyl)methyl)benzamide |

| Benzenesulfonyl Chloride | Sulfonamide | N-((4-(Benzyloxy)phenyl)(phenyl)methyl)benzenesulfonamide |

Carbamate (B1207046) and Urea (B33335) Derivatives

Carbamate derivatives can be synthesized by reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base. organic-chemistry.org Another approach involves the reaction with an isocyanate, although this can also lead to the formation of urea derivatives if the isocyanate reacts with another molecule of the starting amine. A more controlled synthesis of ureas involves reacting the parent amine with an isocyanate or by using phosgene (B1210022) equivalents to first form a carbamoyl (B1232498) chloride, which is then reacted with another amine. google.comresearchgate.netrsc.orgresearchgate.net

The synthesis of N-substituted ureas can also be achieved by reacting the amine with an activated carbamate intermediate or by using urea as a carbonyl source in catalyzed reactions. rsc.orgresearchgate.net

Table 3: Examples of Carbamate and Urea Derivatives

| Reagent | Derivative Type | Product Name |

|---|---|---|

| Ethyl Chloroformate | Carbamate | Ethyl ((4-(benzyloxy)phenyl)(phenyl)methyl)carbamate |

| Phenyl Isocyanate | Urea | 1-((4-(Benzyloxy)phenyl)(phenyl)methyl)-3-phenylurea |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the structure of this compound can significantly alter its physicochemical and biological properties. This can be achieved by several synthetic strategies. One approach is to use a heterocyclic aldehyde or a heterocyclic aniline in the reductive amination synthesis described in section 6.1. For example, reacting pyridine-4-carboxaldehyde with 4-(benzyloxy)aniline would introduce a pyridyl moiety.

Another strategy involves the modification of a pre-existing functional group on one of the phenyl rings to build a heterocyclic system. For instance, an amino or hydroxyl substituent could serve as a starting point for the construction of various five- or six-membered heterocycles. A notable example from the literature involves the synthesis of 3-N′-arylaminophenothiazines, demonstrating the introduction of a complex heterocyclic system onto an aniline-like core. nih.gov

Exploration of Isomeric Forms and Their Properties

The central carbon atom of this compound, which is bonded to the two phenyl rings, a nitrogen atom, and a hydrogen atom, is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-(4-(Benzyloxy)phenyl)(phenyl)methanamine. These enantiomers are non-superimposable mirror images and can exhibit different biological activities and physical properties.

The separation of these enantiomers, a process known as chiral resolution, can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). wvu.edunih.govyakhak.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. yakhak.orgnih.gov Capillary zone electrophoresis with a chiral selector, like cyclodextrins, is another powerful technique for enantioseparation. researchgate.net

Once separated, the chiroptical properties of the individual enantiomers, such as their specific rotation of plane-polarized light, can be determined. Furthermore, their distinct interactions with biological systems can be investigated.

Pharmacophore Elucidation and Structure-Activity Relationship Studies (SAR) for hypothetical scaffolds

Pharmacophore modeling and structure-activity relationship (SAR) studies are crucial computational tools for understanding how structural modifications impact the hypothetical biological activity of a series of compounds and for designing new, more potent analogues. nih.govnih.govdovepress.comperiodikos.com.br

A pharmacophore model for a hypothetical biological target can be developed based on the structure of this compound. This model would identify the key chemical features essential for activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For a hypothetical scaffold based on this compound, an SAR study would explore how different substituents affect its activity. The general features of such a study are outlined below:

Aromatic Rings : The two phenyl rings provide a hydrophobic scaffold. Substituents on these rings can modulate electronic properties, steric hindrance, and potential for additional interactions.

Amine Group : The secondary amine can act as a hydrogen bond donor. Its modification into amides, sulfonamides, ureas, or carbamates alters its hydrogen bonding capacity and introduces new interaction points.

Ether Linkage : The benzyloxy group's ether linkage provides conformational flexibility. The size and electronic nature of the benzyl group can be varied to probe the binding pocket.

The following table presents a hypothetical SAR for a series of analogues targeting a fictional receptor, illustrating how systematic modifications could influence biological activity.

Table 4: Hypothetical Structure-Activity Relationship (SAR) Data

| Analogue | R¹ Substituent | R² Substituent | N-Modification | Hypothetical Activity (IC₅₀, nM) | Rationale |

|---|---|---|---|---|---|

| 1 | H | H | -NH- | 500 | Parent Compound |

| 2 | 4-Fluoro | H | -NH- | 250 | Electron-withdrawing group may enhance binding. |

| 3 | H | 3-Chloro | -NH- | 700 | Steric hindrance at the meta position may be unfavorable. |

| 4 | H | H | -N(H)C(O)CH₃ | 150 | Acetyl group may form an additional hydrogen bond. |

| 5 | H | H | -N(H)SO₂Ph | 80 | Sulfonamide group may occupy a specific binding pocket. |

These computational and hypothetical studies are invaluable for guiding synthetic efforts towards the development of new derivatives with potentially enhanced and specific properties.

Applications of 4 Benzyloxy Phenyl Phenyl Methanamine in Organic Synthesis

As a Versatile Chiral Building Block

The chirality and steric bulk of (4-(Benzyloxy)phenyl)(phenyl)methanamine make it a useful component in asymmetric synthesis, where the control of stereochemistry is paramount.

While direct literature on the use of this compound in asymmetric alkylation is not extensively available, its structural similarity to other N-benzhydryl amines suggests its potential utility in this area. Chiral secondary amines are frequently employed as chiral auxiliaries or as precursors to chiral bases in asymmetric alkylation reactions.

One common strategy involves the use of chiral lithium amides for the asymmetric deprotonation of prochiral ketones, followed by alkylation. For instance, chiral lithium amides derived from secondary amines have been successfully used in the deprotonation of cyclic ketones, leading to enantioenriched products after reaction with an electrophile. The bulky nature of the benzhydryl group in this compound could provide excellent stereochemical control in such transformations.

A representative example of a similar transformation is the asymmetric deprotonation of N-benzylamino ketones using a chiral lithium amide derived from a secondary N-benzhydrylamine, followed by an aldol reaction. This process has been shown to yield products with high diastereomeric and enantiomeric excesses thieme-connect.com.

Table 1: Representative Asymmetric Aldol Reactions using a Chiral Lithium Amide derived from an N-Benzhydrylamine

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde (B42025) | up to 88 | 77-96 |

| 4-Bromobenzaldehyde | up to 88 | 77-96 |

| 4-Fluorobenzaldehyde | up to 88 | 77-96 |

| 4-Trifluoromethylbenzaldehyde | up to 88 | 77-96 |

This data is illustrative of the potential application and is based on a structurally related chiral N-benzhydrylamine. thieme-connect.com

Chiral ligands are essential for transition metal-catalyzed asymmetric reactions. Chiral amines, such as this compound, serve as valuable precursors for the synthesis of a wide variety of chiral ligands. The nitrogen atom can be incorporated into various ligand scaffolds, and the bulky substituents can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

For example, chiral amines are used to synthesize P,N-ligands, which have proven to be highly effective in a range of asymmetric transformations, including hydrogenations and cross-coupling reactions. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties. While specific examples utilizing this compound are not prevalent in the literature, its structural motifs are consistent with those found in successful chiral ligand design nih.gov.

Precursor for Diversified Molecular Scaffolds

The structural framework of this compound can be elaborated into more complex molecular architectures, particularly heterocyclic systems.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The secondary amine functionality of this compound makes it a suitable starting material for the construction of such rings.

One potential approach is through transition metal-catalyzed C-H activation and annulation reactions. For instance, Rh(III)-catalyzed reactions of diarylmethanamines with diazomalonates have been reported to produce 1,4-dihydroisoquinolin-3(2H)-ones in an asymmetric fashion . The phenyl rings of this compound could potentially undergo such cyclization reactions, leading to the formation of complex heterocyclic structures. The benzyloxy group offers a handle for further functionalization.

While the direct incorporation of a pre-formed bulky secondary amine like this compound into porous crystalline structures like metal-organic frameworks (MOFs) is not a common strategy, amine-functionalized MOFs are a significant area of research. Typically, amine functionality is introduced through the use of amine-bearing linkers during MOF synthesis or through post-synthetic modification of the framework researchgate.netmdpi.com.

The bulky nature of this compound would likely hinder its direct incorporation into a highly ordered framework. However, its structural motifs could be part of a larger, more complex organic linker designed for the synthesis of specialty MOFs with specific recognition or catalytic properties.

Role in the Synthesis of Advanced Intermediates

Bulky secondary amines are often utilized as advanced intermediates in multi-step synthetic sequences. The steric hindrance provided by the bulky groups can direct the regioselectivity and stereoselectivity of subsequent transformations. The this compound scaffold can be seen as a protected or masked functional group that is revealed or modified at a later stage of a synthesis.

The benzyloxy group, for example, is a common protecting group for phenols and can be removed under various conditions to unmask a hydroxyl group. This hydroxyl group could then participate in further reactions, such as ether or ester formation, or act as a directing group in electrophilic aromatic substitution. The bulky benzhydryl group can influence the conformation of the molecule, thereby controlling the stereochemical outcome of reactions at remote positions.

The synthesis of complex diarylmethanes and triarylmethanes often proceeds through intermediates where a benzylic C-H bond is functionalized nih.govorganic-chemistry.org. This compound, with its pre-installed amine functionality at the benzylic position, serves as a valuable precursor for such transformations.

Methodology Development Utilizing the Compound as a Reagent

Extensive literature searches did not yield specific examples of "this compound" being utilized as a primary reagent in the development of new synthetic methodologies. While its structural motifs, a secondary amine and a benzyl (B1604629) ether, are common in organic synthesis, this particular combination does not appear to be a widely studied reagent for novel reaction development.

The amine functionality suggests potential applications in reactions where a bulky, non-nucleophilic base or a directing group might be required. The benzyloxy group could, in principle, be involved in reactions targeting the cleavage of the benzyl C-O bond, but this is more characteristic of its use as a protecting group rather than as a reactive component of a reagent designed to effect a broader transformation.

Further research would be necessary to explore the potential of this compound in methodology development. Investigations could focus on its utility as a ligand for metal-catalyzed reactions, as a chiral auxiliary if resolved into its enantiomers, or as a component in the synthesis of novel organocatalysts. However, at present, there is a lack of published research to substantiate its role in this specific area of organic synthesis.

Due to the absence of specific research findings on the use of this compound in methodology development, no data tables can be generated.

Future Directions and Emerging Research Areas

Novel Catalytic Routes for Synthesis

The development of efficient and selective synthetic methods is a cornerstone of chemical research. For benzhydrylamines, a class to which (4-(Benzyloxy)phenyl)(phenyl)methanamine belongs, several novel catalytic strategies have emerged that could be adapted for its synthesis. nih.govacs.org Future research could focus on moving beyond traditional multi-step syntheses, which often involve stoichiometric reagents and harsh reaction conditions.

Promising catalytic approaches for diarylmethylamines include:

Copper-Catalyzed Reactions: Copper catalysts have been effectively used for the synthesis of benzhydryl amines through desulfonylative amination and in coupling reactions involving aryl boronic acids with N,O-acetals or N,N-aminals. nih.govacs.orgresearchgate.net

Gold-Palladium Bimetallic Nanoparticles: Supported gold-palladium alloy nanoparticles have shown efficacy in the acceptorless dehydrogenative aromatization of cyclohexylamines to produce diarylamines. rsc.org This method is environmentally benign as it generates molecular hydrogen and ammonia (B1221849) as byproducts. rsc.org

Metal-Free Approaches: The development of metal-free catalytic systems is a significant goal in green chemistry. Research into base-mediated 1,6-conjugate additions of amines to para-quinone methides has provided a metal-free route to unsymmetrical benzhydryl amines. nih.govacs.org

The application of these catalytic systems to the synthesis of this compound could lead to more efficient, atom-economical, and environmentally friendly production methods.

| Catalytic System | Potential Application for this compound Synthesis |

| Copper Catalysis | Desulfonylative amination or coupling of appropriate precursors. nih.govacs.orgresearchgate.net |

| Gold-Palladium Nanoparticles | Acceptorless dehydrogenative aromatization from cyclohexylamine (B46788) derivatives. rsc.org |

| Metal-Free Catalysis | Base-mediated conjugate addition reactions. nih.govacs.org |

Exploration of Bio-inspired Synthetic Approaches

Biocatalysis and bio-inspired synthesis represent a growing field in chemistry, offering mild and often highly selective reaction conditions. A potential future direction for the synthesis of this compound is the use of enzymes or whole-cell systems. For instance, a method for synthesizing the parent compound, diphenylmethanamine, involves the reduction of benzophenone (B1666685) oxime using the bacterium Bacillus cereus. google.com This bio-inspired approach is noted for its mild conditions, simple operation, high yield, and low environmental impact. google.com Future research could explore the substrate scope of such microbial reductions to accommodate the benzyloxy-substituted benzophenone oxime precursor of the title compound.

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR)

While standard spectroscopic techniques like solution-state NMR and mass spectrometry are routine for characterizing organic molecules, advanced methods can provide deeper structural insights, particularly in the solid state. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and packing of molecules in their solid form. nih.gov This can be particularly useful for understanding polymorphism, which can have significant implications for the physical properties of a compound. mdpi.com

Future research could employ advanced ssNMR techniques, such as magic-angle spinning (MAS) and cross-polarization (CP), to study the crystalline and amorphous forms of this compound. nih.gov Techniques like resonance-echo saturation-pulse double-resonance (RESPDOR) could potentially be adapted to measure internuclear distances, providing precise structural data in the solid state. nih.gov

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. acs.orgacs.org The synthesis of amines and N-protected amines has been successfully demonstrated using flow reactors. acs.orgmdpi.com For example, continuous-flow processes have been developed for the selective hydrogenation of nitroarenes to N-arylhydroxylamines and for the synthesis of norketamine, which involves an imination/rearrangement sequence with liquid ammonia. acs.orgmdpi.com

Future work could focus on developing a continuous-flow synthesis for this compound. This might involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, potentially utilizing packed-bed reactors with immobilized reagents or catalysts. durham.ac.uk Such an approach could lead to a safer, more efficient, and automated manufacturing process. acs.org

Application in Materials Science (as a monomer or building block)

The structural features of this compound, including its aromatic rings and reactive amine group, make it a candidate for use as a monomer or a building block in materials science. The benzhydrylamine framework is noted for its utility in this field. nih.gov Polymers incorporating phenylene and amine functionalities have been explored for various applications. For example, polymers containing N-(4-vinylbenzyl)-N,N-dialkylamine units have been synthesized and investigated for their thermo-responsive properties. researchgate.net

Future research could explore the polymerization of derivatives of this compound. The amine functionality could be used to introduce the molecule into polymer backbones, or the phenyl rings could be further functionalized with polymerizable groups like vinyl or acrylate (B77674) moieties. The resulting polymers could possess interesting thermal, optical, or mechanical properties.

Expansion of Derivatization Strategies for Chemical Library Generation

Chemical libraries are essential tools in drug discovery and chemical biology for screening and identifying compounds with desired biological activities. The benzhydrylamine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govacs.org This makes this compound an attractive starting point for the generation of a diverse chemical library.

Future research efforts could be directed towards the systematic derivatization of the primary amine group. A variety of substituents could be introduced through reactions such as:

Acylation to form amides

Reductive amination to form secondary and tertiary amines

Sulfonylation to form sulfonamides

These derivatization reactions could be performed in a combinatorial fashion to rapidly generate a large number of analogues. The resulting library of compounds could then be screened for various biological activities, leveraging the privileged nature of the benzhydrylamine core. nih.gov

Conclusion and Outlook on 4 Benzyloxy Phenyl Phenyl Methanamine Research

Summary of Key Synthetic and Mechanistic Insights

The synthesis of (4-(Benzyloxy)phenyl)(phenyl)methanamine can be approached through established methodologies for the preparation of unsymmetrical diarylmethanamines. The most common and versatile of these is reductive amination. This method involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine.

Key synthetic pathways to this compound include:

Reductive amination of 4-(benzyloxy)benzophenone with ammonia (B1221849): This involves the reaction of 4-(benzyloxy)benzophenone with ammonia to form the corresponding imine, which is then reduced using a suitable reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

Reaction of 4-(benzyloxy)benzaldehyde (B125253) with aniline (B41778) followed by reduction: In this route, 4-(benzyloxy)benzaldehyde is first condensed with aniline to yield an N-arylimine. Subsequent reduction of this intermediate affords the secondary amine.

Reaction of benzaldehyde (B42025) with 4-(benzyloxy)aniline (B124853) followed by reduction: Similar to the previous method, this pathway involves the formation of an imine from benzaldehyde and 4-(benzyloxy)aniline, which is then reduced to the final product.